molecular formula C10H8N2O2 B8274234 Methanone, (4-methyl-3-furazanyl)phenyl- CAS No. 10349-11-8

Methanone, (4-methyl-3-furazanyl)phenyl-

Cat. No.: B8274234
CAS No.: 10349-11-8
M. Wt: 188.18 g/mol
InChI Key: PQLLQNBEEQNDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanone, (4-methyl-3-furazanyl)phenyl- is a ketone derivative featuring a phenyl group substituted with a 4-methyl-3-furazanyl moiety. Furazan (1,2,5-oxadiazole) is a heterocyclic ring containing two nitrogen and one oxygen atom, contributing to its electron-deficient character.

Properties

CAS No.

10349-11-8

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

(4-methyl-1,2,5-oxadiazol-3-yl)-phenylmethanone

InChI

InChI=1S/C10H8N2O2/c1-7-9(12-14-11-7)10(13)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

PQLLQNBEEQNDCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Substituents on Phenyl Ring Heterocycle Type Key Functional Groups
Methanone, (4-methyl-3-furazanyl)phenyl- Phenyl-methanone 4-Methyl-3-furazanyl Furazan (1,2,5-oxadiazole) Ketone, furazan ring
2-Phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazole-3-yl)phenyl)ethanone () Phenyl-ethanone 5-Aryl-1,3,4-oxadiazole, 1,2,4-triazole 1,3,4-Oxadiazole, triazole Ethanone, semicarbazide
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Phenyl-ethanone 2,4-Difluorophenyl, phenylsulfonyl 1,2,4-Triazole Thioether, sulfonyl
4-[(4-Methylthio)phenyl]-3-phenyl-2-(5H)-furanone () Furanone 4-Methylthiophenyl Furanone Ketone, thioether

Key Observations :

  • Substituent Effects : The methyl group on the furazan ring offers steric hindrance compared to sulfonyl or fluorine substituents in analogs, which may reduce nucleophilic attack susceptibility .

Physicochemical Properties

  • Solubility : The methyl-furazanyl group may reduce polarity compared to sulfonyl or fluorine-containing analogs, decreasing aqueous solubility but improving lipid membrane permeability .
  • Stability : Electron-withdrawing substituents (e.g., sulfonyl in ) enhance thermal stability, whereas methyl groups in the target compound may lower melting points .

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